molecular formula C14H10F2O B8574305 2,2-Bis(4-fluorophenyl)oxirane CAS No. 82144-12-5

2,2-Bis(4-fluorophenyl)oxirane

Cat. No. B8574305
M. Wt: 232.22 g/mol
InChI Key: BDIDQKAXFZIVLC-UHFFFAOYSA-N
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Patent
US05393759

Procedure details

Under vigorous stirring 18.5 g of boron trifluoride etherate was added slowly to a solution of 60.6 g of 2,2-bis(4-fluorophenyl)oxirane in 450 ml of toluene. The mixture was washed twice with water, the solvent was evaporated and the residue was distilled to yield α-(4-fluorophenyl)-4-fluorobenzeneacetaldehyde.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
60.6 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[F:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([C:20]3[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=3)[CH2:19][O:18]2)=[CH:13][CH:12]=1>C1(C)C=CC=CC=1>[F:10][C:11]1[CH:16]=[CH:15][C:14]([CH:17]([C:20]2[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=2)[CH:19]=[O:18])=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
60.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1(OC1)C1=CC=C(C=C1)F
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed twice with water
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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